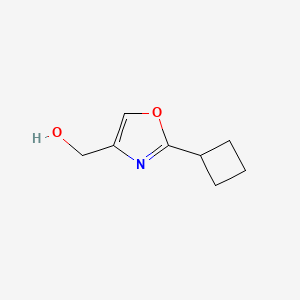
(2-Cyclobutyl-1,3-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclobutyl-1,3-oxazol-4-yl)methanol is a versatile chemical compound with a unique structure that allows for various applications in scientific research.
Preparation Methods
The synthesis of (2-Cyclobutyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclobutylamine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to yield the desired methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Cyclobutyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
(2-Cyclobutyl-1,3-oxazol-4-yl)methanol is used in diverse scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, contributing to advancements in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in material science, where it is used to develop new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Cyclobutyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-Cyclobutyl-1,3-oxazol-4-yl)methanol can be compared with other similar compounds such as (3-cyclobutyl-1,2-oxazol-4-yl)methanamine and (5-cyclobutyl-1,3-oxazol-4-yl)methanol. These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the cyclobutyl and oxazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(2-cyclobutyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c10-4-7-5-11-8(9-7)6-2-1-3-6/h5-6,10H,1-4H2 |
InChI Key |
LUWDAQMGPRSZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)

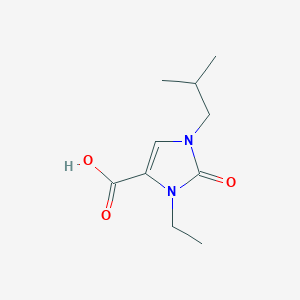
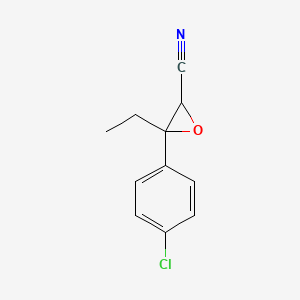
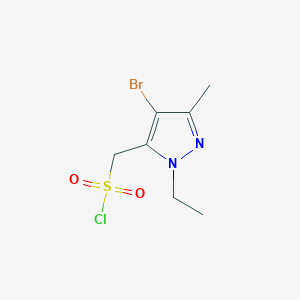
![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
amine](/img/structure/B13208868.png)

![Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13208872.png)
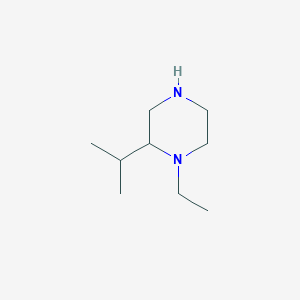
![2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13208875.png)
![(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine](/img/structure/B13208877.png)
![2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13208889.png)

